(+)-5-trans Cloprostenol

Veterinary Pharmacology Reproductive Biology Luteolysis

(+)-5-trans Cloprostenol (CAS 57968-81-7) is the 5,6-trans stereoisomer of cloprostenol, a critical certified reference standard for impurity profiling in (+)-cloprostenol API and finished veterinary drug products. Exhibiting 20-fold lower luteolytic activity than the active 5-cis isomer, it is essential for HPLC/LC-MS method validation, system suitability testing, and as a negative control in FP receptor pharmacology studies. Available at ≥98% purity (HPLC) for reproducible, regulatory-compliant analytical workflows. Ensure lot-to-lot consistency; order now.

Molecular Formula C16H13NO3S
Molecular Weight 299.3 g/mol
CAS No. 82-76-8
Cat. No. B157328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-5-trans Cloprostenol
CAS82-76-8
Synonyms1-(Phenylamino)-8-naphthalenesulfonic Acid;  1-Anilino-8-naphthalenesulfonic Acid;  8-(Phenylamino)-1-naphthalenesulfonic Acid;  8-Anilino-1-naphthalenesulfonate;  ANS; _x000B_ANS (Fluorescent Probe);  NSC 1746;  Phenyl Peri Acid
Molecular FormulaC16H13NO3S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O
InChIInChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20)
InChIKeyFWEOQOXTVHGIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5,6-Trans Cloprostenol: A Reference Standard and Analytical Tool in Prostaglandin Research


(+)-5-trans Cloprostenol (CAS 57968-81-7), also known as 5,6-trans Cloprostenol or D-Cloprostenol, is a synthetic stereoisomer of the potent prostaglandin F2α (PGF2α) analog, Cloprostenol . It is chemically defined as (E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid, with the '5-trans' designation referring to the specific (E)-configuration at the 5,6-double bond, which distinguishes it from the more biologically active cis isomer [1]. Primarily encountered as a minor process impurity during the synthesis of (+)-cloprostenol, this compound is not typically a therapeutic agent but a critical analytical reference material essential for method development, quality control, and pharmacological studies of cloprostenol-based products .

The Critical Distinction: Why Purity and Isomeric Identity of 5-Trans Cloprostenol Are Non-Negotiable


In the family of cloprostenol isomers, generic substitution is not only inadvisable but scientifically impossible due to extreme variations in biological potency and receptor engagement driven by stereochemistry. The (+)-5-trans isomer is a minor impurity in the synthesis of the therapeutically active (+)-cloprostenol (5-cis isomer), and its biological profile is fundamentally distinct, being reported as 20-fold less active in terminating pregnancy in a hamster model [1]. Furthermore, binding studies reveal that the active enantiomer, D-cloprostenol, is approximately 150 times more potent than the racemic DL-cloprostenol at displacing PGF2α from bovine corpus luteum membranes [2]. Therefore, selecting the incorrect isomer—or a racemic mixture with undefined isomer content—can lead to vastly different experimental outcomes, from a complete lack of efficacy to off-target effects, rendering the compound unsuitable for its intended research application. Precise specification of this isomer is essential for analytical method validation, receptor pharmacology studies, and any research requiring a defined, less-active control or reference standard .

Quantitative Evidence Guide: Differentiating 5,6-Trans Cloprostenol for Scientific Applications


Evidence Item 1: Comparative In Vivo Luteolytic Potency in Hamster Model

The (+)-5-trans Cloprostenol isomer demonstrates significantly reduced in vivo efficacy compared to its 5-cis counterpart. In a standardized hamster pregnancy termination model, the (+)-5-trans isomer was reported to be 20-fold less active than the 5-cis form of (+)-cloprostenol [1]. This quantitative difference highlights the critical impact of stereochemistry on biological function.

Veterinary Pharmacology Reproductive Biology Luteolysis

Evidence Item 2: Relative Receptor Binding Affinity at Bovine Luteal FP Receptors

Receptor binding studies reveal dramatic differences in affinity among cloprostenol isomers. While the active enantiomer D-cloprostenol is equipotent to natural PGF2α, the racemic mixture, DL-cloprostenol, exhibits significantly lower affinity. Specifically, D-cloprostenol was approximately 150 times more potent than DL-cloprostenol in inhibiting [3H]PGF2α binding to bovine corpus luteum cell membranes (P < 0.05) [1]. As (+)-5-trans Cloprostenol is a component of the D- and DL- mixtures, this data underscores the functional heterogeneity within these preparations.

Receptor Pharmacology Veterinary Medicine FP Receptor

Evidence Item 3: Potency Differential Against Related PGF2α Analogs

The pharmacological profile of cloprostenol can be contextualized against other synthetic PGF2α analogs. The active form, cloprostenol, has been shown to be a potent FP receptor agonist, with an EC50 of 0.73 ± 0.04 nM in Swiss 3T3 cells [1]. This potency is significantly greater than other analogs like fluprostenol (EC50 = 3.67 ± 0.61 nM) and 17-phenyl-PGF2α (EC50 = 2.71 ± 0.35 nM). The (+)-5-trans Cloprostenol isomer, as a known 20-fold less active impurity of cloprostenol, serves as a critical benchmark for verifying the activity of these potent agonists.

Receptor Pharmacology FP Receptor Agonists Structure-Activity Relationship

Evidence Item 4: Purity Specification as a Key Procurement Differentiator

For procurement purposes, the defined purity and application of (+)-5-trans Cloprostenol is a primary differentiator. This compound is not a general research tool but a specialized reference standard. Commercial suppliers like Aladdin Scientific and Santa Cruz Biotechnology offer the compound at a certified purity of ≥98% (by HPLC) [1]. In contrast, the active pharmaceutical ingredient (+)-cloprostenol sodium is held to different purity and potency standards. The high purity of the 5-trans isomer ensures its reliable use in analytical method development (AMV), quality control (QC) applications, and as a chromatographic standard, which is its primary industrial purpose .

Analytical Chemistry Quality Control Method Validation

Industrial and Research Applications for High-Purity 5-Trans Cloprostenol


Analytical Method Development and Validation (AMV)

As a certified reference standard with a defined purity of ≥98% (HPLC), (+)-5-trans Cloprostenol is essential for developing and validating HPLC, LC-MS, or GC-MS methods for the detection and quantification of cloprostenol impurities in active pharmaceutical ingredients (APIs) and finished veterinary drug products [1]. Its known chromatographic properties and 20-fold lower biological activity make it a key marker for ensuring product quality and compliance with regulatory specifications [2].

Pharmacological Negative Control in Receptor Studies

Given its established 20-fold lower in vivo luteolytic activity compared to the active 5-cis isomer, (+)-5-trans Cloprostenol serves as an ideal negative control or low-activity reference in FP receptor pharmacology studies [2]. It is used to verify the stereospecificity of receptor binding assays and to differentiate the functional effects of the active cloprostenol enantiomer from its inactive counterparts in cell-based and tissue models.

Investigating Stereochemistry-Dependent Smooth Muscle Effects

Pharmacological studies have shown that D-cloprostenol, which contains the (+)-5-trans isomer, can elicit contractile responses distinct from the racemic DL mixture. For instance, D-cloprostenol was found to be a potent contractor of arterial smooth muscle, an effect not observed with the DL mixture, raising concerns about potential off-target effects [1]. Therefore, the pure (+)-5-trans isomer is a crucial research tool for isolating and studying the stereospecific contributions of cloprostenol isomers to uterine and vascular smooth muscle contractility [3].

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